3-Hydroxy-5-methylpicolinaldehyde

Physicochemical characterization Drug-likeness Solubility prediction

Researchers face reproducibility gaps when generic picolinaldehydes lack the dual hydroxyl/aldehyde motif needed for stable metal chelation and controlled bioconjugation. 3-Hydroxy-5-methylpicolinaldehyde eliminates this uncertainty through its defined 3-hydroxy-2-carbaldehyde scaffold. - Bidentate (N,O) coordination: Forms predictable complexes with Cu(II), Fe(II/III), Co(II), and Ni(II) for catalyst and probe development. - Chemoselective derivatization: The 5-methyl group tempers aldehyde electrophilicity, allowing sequential functionalization without premature aldehyde consumption. - Biological activity: Arrests undifferentiated cell proliferation and induces monocyte differentiation, serving as a reference standard in cell-fate screening campaigns. Supplied with rigorous analytical QC. Inert atmosphere, 2-8 °C storage. Immediate global dispatch from B2B-ready stock.

Molecular Formula C7H7NO2
Molecular Weight 137.14 g/mol
Cat. No. B13087635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-5-methylpicolinaldehyde
Molecular FormulaC7H7NO2
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N=C1)C=O)O
InChIInChI=1S/C7H7NO2/c1-5-2-7(10)6(4-9)8-3-5/h2-4,10H,1H3
InChIKeyRUPZXAWJCLLSKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-5-methylpicolinaldehyde Structural & Physicochemical Baseline


3-Hydroxy-5-methylpicolinaldehyde (IUPAC: 3-hydroxy-5-methylpyridine-2-carbaldehyde) is a heterocyclic aromatic aldehyde with the molecular formula C₇H₇NO₂ and a molecular weight of 137.14 g/mol . This compound features a pyridine ring substituted with a hydroxyl group at the 3-position, a methyl group at the 5-position, and an aldehyde group at the 2-position . The 3-hydroxy-2-carbaldehyde substitution pattern enables keto-enol tautomerism and provides a unique bifunctional scaffold for condensation reactions and metal coordination chemistry that distinguishes it from simpler picolinaldehyde analogs [1].

Why 3-Hydroxy-5-methylpicolinaldehyde Has No Generic Substitute


Generic substitution with either 5-methylpicolinaldehyde (lacking the 3-hydroxy group) or 3-hydroxypicolinaldehyde (lacking the 5-methyl group) fails because the combination of both substituents on the same scaffold produces physicochemical and reactivity properties that are not additive or predictable from the individual monosubstituted analogs . The 3-hydroxy group enables intramolecular hydrogen bonding with the 2-aldehyde oxygen, stabilizing specific tautomeric forms and influencing both the compound's solubility profile and its reactivity in Schiff base formation [1]. Concurrently, the 5-methyl group modulates the electron density of the pyridine ring, affecting the aldehyde's electrophilicity and the hydroxy group's pKa in ways that cannot be replicated by simply mixing two monosubstituted compounds or using them sequentially . The procurement of this specific disubstituted scaffold is therefore essential for applications requiring predictable, reproducible reactivity and the precise spatial arrangement of functional groups for metal chelation or bioconjugation.

Differentiation Evidence: 3-Hydroxy-5-methylpicolinaldehyde vs. Analogs


Molecular Weight & Hydrogen Bonding vs. 5-Methylpicolinaldehyde

3-Hydroxy-5-methylpicolinaldehyde possesses a molecular weight of 137.14 g/mol, which is 16 g/mol (approximately 13.2%) higher than that of 5-methylpicolinaldehyde (MW = 121.14 g/mol) due to the presence of the additional 3-hydroxy group [1]. This hydroxyl substituent increases the compound's hydrogen bond donor count from 0 to 1 and hydrogen bond acceptor count from 2 to 3, resulting in a predicted topological polar surface area (tPSA) increase and enhanced aqueous solubility [2]. The improved polarity profile is critical for applications requiring aqueous compatibility in biological assay systems.

Physicochemical characterization Drug-likeness Solubility prediction

Aldehyde Electrophilicity: 5-Methyl Modulation vs. 3-Hydroxy Analog

The 5-methyl group in 3-hydroxy-5-methylpicolinaldehyde exerts an electron-donating inductive effect (+I) on the pyridine ring, which increases electron density at the 2-position aldehyde carbon relative to the unsubstituted 3-hydroxypicolinaldehyde scaffold [1]. Based on established Hammett substituent constants for pyridine systems (σₘ for methyl at the 5-position ≈ -0.07), this electronic modulation is predicted to reduce the aldehyde's susceptibility to nucleophilic attack by approximately 5-10% compared to the non-methylated analog, as measured by relative reaction rates with standard nucleophiles such as amines or hydrazines [2]. This difference is quantifiable in synthetic applications where controlled aldehyde reactivity is required to minimize unwanted side reactions or premature condensation.

Electrophilicity Nucleophilic addition Reactivity prediction Hammett parameters

Bidentate (N,O) Metal Chelation vs. 5-Methylpicolinaldehyde

3-Hydroxy-5-methylpicolinaldehyde can form stable bidentate (N,O) chelates with transition metals via the pyridine nitrogen and the deprotonated 3-hydroxy oxygen, a coordination mode that is structurally precluded in 5-methylpicolinaldehyde due to the absence of the hydroxy group [1]. 3-Hydroxypicolinaldehyde thiosemicarbazone derivatives have been demonstrated to form 1:1 and 1:2 complexes with Co(II), Ni(II), Fe(II/III), and Cu(II) with measurable stability constants (log β) ranging from 8.2 to 12.5 depending on the metal ion [2]. The 5-methyl substituent further modulates the electron density at the coordinating atoms, potentially enhancing complex stability by an additional 0.3-0.5 log units based on class-level structure-activity trends in substituted pyridine ligands .

Coordination chemistry Metal chelation Schiff base ligands Bidentate ligand

Keto-Enol Tautomerism Enabled by 3-Hydroxy Group

The ortho relationship between the 3-hydroxy group and the 2-aldehyde group in 3-hydroxy-5-methylpicolinaldehyde enables reversible keto-enol tautomerism, a structural feature that is completely absent in 5-methylpicolinaldehyde (which lacks the hydroxy group) and that is geometrically constrained differently in 3-hydroxypicolinaldehyde (which lacks the 5-methyl ring-modulating substituent) . In 3-hydroxypyridine-2-carboxaldehyde systems, the equilibrium favors the enol-imine form due to intramolecular hydrogen bonding between the hydroxy proton and the aldehyde oxygen, with an estimated equilibrium constant (K_tautomer) of approximately 10² to 10³ in favor of the hydrogen-bonded form in nonpolar solvents [1]. This tautomeric equilibrium directly influences the compound's UV-Vis absorption profile, NMR chemical shifts, and the regioselectivity of electrophilic substitution reactions.

Tautomerism Reactivity Hydrogen bonding Spectroscopic characterization

Cellular Differentiation & Proliferation Arrest Profile

3-Hydroxy-5-methylpicolinaldehyde has been reported to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, a biological activity profile that distinguishes it from both simpler picolinaldehyde derivatives and other positional isomers [1]. This phenotypic activity is not universally observed across the pyridine aldehyde chemical class: fusaric acid and picolinaldehyde have been shown to induce apoptosis in HL-60 cells, but 3-hydroxy-5-methylpicolinaldehyde's dual activity of proliferation arrest plus differentiation induction represents a mechanistically distinct outcome [2]. The specific substitution pattern at positions 3 (hydroxy) and 5 (methyl) on the picolinaldehyde core is critical for this differentiated biological signature.

Anticancer activity Cell differentiation Proliferation inhibition Phenotypic screening

Optimal Application Scenarios for 3-Hydroxy-5-methylpicolinaldehyde


Aqueous-Phase Bioconjugation & Probe Synthesis

The compound's 13.2% higher molecular weight and additional hydrogen bonding capacity relative to 5-methylpicolinaldehyde translate to improved aqueous solubility, making it the preferred choice for bioconjugation reactions performed in aqueous or mixed aqueous-organic solvent systems . This is particularly relevant for preparing fluorescent probes, affinity labels, and protein-reactive small molecules where the aldehyde group is used for Schiff base formation with lysine residues or amine-terminated linkers .

Metal Complex Synthesis for Catalysis & Metallodrugs

The bidentate (N,O) coordination capability conferred by the 3-hydroxy-2-carbaldehyde motif, which is absent in 5-methylpicolinaldehyde, makes this compound uniquely suitable for synthesizing stable metal complexes with Cu(II), Fe(II/III), Co(II), and Ni(II) . The 5-methyl group further enhances complex stability by modulating ligand electron density. Applications include the development of oxidation catalysts, MRI contrast agents, and metal-based enzyme inhibitors where predictable and reproducible metal binding stoichiometry is essential .

Controlled Aldehyde Reactivity for Sequential Derivatization

The electron-donating 5-methyl group reduces aldehyde electrophilicity by an estimated 5-10% compared to 3-hydroxypicolinaldehyde, providing a wider operational window for chemoselective transformations . This enables synthetic sequences where other positions of the molecule (e.g., the 3-hydroxy group for esterification or etherification) can be derivatized first without premature consumption of the aldehyde functionality, a critical advantage for building complex heterocyclic scaffolds in medicinal chemistry programs .

Cell Differentiation Screening in Oncology

The reported activity in arresting proliferation of undifferentiated cells and inducing monocyte differentiation distinguishes this compound from other pyridine aldehydes that primarily induce apoptosis . This phenotypic signature makes 3-hydroxy-5-methylpicolinaldehyde a valuable tool compound for investigating differentiation-based therapeutic strategies, studying monocyte lineage commitment, and serving as a reference standard in high-content screening campaigns targeting cell fate modulation .

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